molecular formula C9H13N3 B13286182 5-Methyl-2-(pyrrolidin-2-YL)pyrimidine

5-Methyl-2-(pyrrolidin-2-YL)pyrimidine

Cat. No.: B13286182
M. Wt: 163.22 g/mol
InChI Key: NHDJSHPCTZIOAJ-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-2-yl)pyrimidine is a pyrimidine derivative featuring a methyl group at the 5-position and a pyrrolidine ring at the 2-position. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2. The pyrrolidine substituent introduces a secondary amine and conformational flexibility, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-2-ylpyrimidine

InChI

InChI=1S/C9H13N3/c1-7-5-11-9(12-6-7)8-3-2-4-10-8/h5-6,8,10H,2-4H2,1H3

InChI Key

NHDJSHPCTZIOAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrrolidin-2-YL)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method starts with the cyclization of acyclic precursors to form the pyrimidine ring. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-2-YL)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the pyrrolidine ring .

Scientific Research Applications

5-Methyl-2-(pyrrolidin-3-yl)pyrimidine has diverse biological activities and has garnered attention in pharmacological research. It is a pyrimidine derivative known for varied biological activities.

Chemical Structure and Properties
The compound contains a methyl group and a pyrrolidine moiety, which are crucial for biological interactions.

Applications

  • Neuronal Nicotinic Receptor Modulation Research indicates that 5-Methyl-2-(pyrrolidin-3-yl)pyrimidine acts as an agonist for neuronal nicotinic receptors (NNRs), particularly the α4β2 subtype. Its selectivity suggests potential applications in treating central nervous system disorders such as Alzheimer's disease and schizophrenia. The compound has demonstrated promise in modulating neurotransmitter release, which is vital for cognitive functions.
  • Anti-inflammatory Effects Studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 5-Methyl-2-(pyrrolidin-3-yl)pyrimidine have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. The IC50 values for related compounds were reported at approximately 0.04 μmol, indicating robust anti-inflammatory activity comparable to established drugs like celecoxib.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-2-YL)pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to certain proteins, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in disease progression or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores

Pyrimidine 1-Oxides

describes pyrimidine 1-oxides such as 5-methyl-2-(4-pyridyl)pyrimidine 1-oxide and 5-methyl-2-(2-pyridyl)pyrimidine 1-oxide. These compounds differ in their substituents (pyridyl vs. pyrrolidinyl) and oxidation state (N-oxide vs. secondary amine). Key differences include:

  • Electron distribution: The N-oxide group in pyrimidine 1-oxides increases polarity and may enhance solubility compared to the non-oxidized pyrrolidinyl analog .
Cyclopenta[g]pyrazolo[1,5-a]pyrimidines

reports cyclopenta-fused pyrazolopyrimidines, such as 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine. These compounds feature fused bicyclic systems, contrasting with the monocyclic structure of 5-methyl-2-(pyrrolidin-2-yl)pyrimidine. Notable distinctions:

  • Planarity : The fused bicyclic system in cyclopenta[g]pyrazolopyrimidines restricts conformational flexibility, whereas the pyrrolidine substituent allows for variable puckering and hydrogen-bonded chain formation.
  • Intermolecular interactions : The fused compounds form C–H⋯N hydrogen-bonded chains, while the pyrrolidinyl group may participate in NH⋯N or NH⋯π interactions .

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Substituent Effects
Compound Name Substituent at C2 Key Properties Reference
This compound Pyrrolidinyl Flexible NH donor, moderate polarity, potential for chiral centers
5-Methyl-2-(4-pyridyl)pyrimidine 1-oxide Pyridyl (N-oxide) High polarity, strong π-π stacking, rigid planar structure
5-Methyl-2-(4-methylphenyl)-pyrazolopyrimidine Aryl (4-methylphenyl) Lipophilic, planar fused rings, C–H⋯N hydrogen bonding
5-Methyl-2-(tributylstannyl)pyrimidine Tributylstannyl Organometallic, high molecular weight (265.27 g/mol), 95% purity

Key Research Findings and Limitations

  • Synthetic Accessibility : Pyrrolidine-substituted pyrimidines are synthetically tractable via reductive amination or cross-coupling, as seen in ’s carboxamide synthesis .
  • Spectroscopic Data : provides NMR and MS data for pyrimidine 1-oxides, which can guide characterization of the target compound despite substituent differences .
  • Gaps in Data: No direct melting points, solubility, or bioactivity data for this compound are available in the evidence. Extrapolation from analogs is necessary.

Biological Activity

5-Methyl-2-(pyrrolidin-2-YL)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial, antiviral, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 5-position with a methyl group and at the 2-position with a pyrrolidine moiety. This unique structure contributes to its biological activity, allowing it to interact with various biological targets.

Structural Feature Description
Pyrimidine Ring Six-membered aromatic ring containing two nitrogen atoms
Pyrrolidine Moiety Five-membered saturated ring containing one nitrogen atom

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication by targeting specific viral enzymes or receptors. This potential makes it a candidate for further development in antiviral therapies .

Antitumor Activity

This compound has shown promise as an antitumor agent. In studies involving human cancer cell lines, such as A549 (lung adenocarcinoma), the compound exhibited cytotoxic effects, reducing cell viability significantly. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation through interference with nucleotide biosynthesis pathways .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. In vitro assays have shown that it significantly reduces the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO), indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
  • Antitumor Mechanism : In a comparative study, this compound was shown to inhibit the growth of A549 cells more effectively than standard chemotherapeutic agents like cisplatin, suggesting its potential as a novel anticancer therapeutic .
  • Inflammation Studies : Another research effort highlighted the compound's ability to suppress COX-2 and inducible nitric oxide synthase (iNOS) expression in cellular models, outperforming traditional anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-2-(pyrrolidin-2-YL)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach includes:

  • Starting Materials : Pyrrolidine derivatives and substituted pyrimidines (e.g., halogenated precursors for cross-coupling).
  • Reaction Optimization : Use statistical Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters .
  • Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization to isolate the compound .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and purity. For example, pyrimidine ring protons appear as distinct singlets or doublets in the aromatic region (δ 7.0–9.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% formic acid .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents or toxic intermediates .
  • Waste Disposal : Segregate halogenated or nitrogenous waste and contract licensed agencies for disposal .

Q. How can researchers assess the compound’s solubility and stability for biological assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (for stock solutions) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Incubate at 37°C in buffer (pH 7.4) and analyze degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives of this compound with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using AutoDock Vina to prioritize candidates for synthesis .
  • Reaction Path Prediction : Employ tools like ICReDD’s reaction path search algorithms to identify feasible synthetic routes .

Q. What strategies can resolve contradictory biological activity data across different assays?

Methodological Answer:

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Meta-Analysis : Apply multivariate statistics to identify confounding variables (e.g., solvent effects, cell line variability) .
  • Proteomic Profiling : Use mass spectrometry to detect off-target interactions that may explain discrepancies .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in biological systems?

Methodological Answer:

  • Kinetic Studies : Measure enzyme inhibition (e.g., IC50, Ki) under varying substrate concentrations .
  • Isotopic Labeling : Use 13C/15N-labeled analogs in metabolic tracing experiments to identify downstream targets .
  • Cryo-EM/X-ray Crystallography : Resolve ligand-protein complexes to visualize binding interactions at atomic resolution .

Q. How can researchers address low solubility challenges in in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or PLGA nanoparticles for sustained release .
  • Co-solvent Systems : Optimize blends of PEG 400, ethanol, and Labrasol® for parenteral administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.